molecular formula C12H17N3O4 B14496873 2-(4-Amino-3-nitrophenoxy)-N,N-diethylacetamide CAS No. 63810-77-5

2-(4-Amino-3-nitrophenoxy)-N,N-diethylacetamide

Cat. No.: B14496873
CAS No.: 63810-77-5
M. Wt: 267.28 g/mol
InChI Key: QWNNBAMHRYARGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-3-nitrophenoxy)-N,N-diethylacetamide is an organic compound that features both amino and nitro functional groups attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-nitrophenoxy)-N,N-diethylacetamide typically involves the reaction of 4-amino-3-nitrophenol with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-nitrophenoxy)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to form amino derivatives.

    Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Amino-3-nitrophenoxy)-N,N-diethylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-nitrophenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3-nitrophenoxy)ethanol
  • 4-(4-Amino-3-nitrophenoxy)-2-nitroaniline

Uniqueness

2-(4-Amino-3-nitrophenoxy)-N,N-diethylacetamide is unique due to its specific functional groups and their arrangement on the phenoxy ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

63810-77-5

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

2-(4-amino-3-nitrophenoxy)-N,N-diethylacetamide

InChI

InChI=1S/C12H17N3O4/c1-3-14(4-2)12(16)8-19-9-5-6-10(13)11(7-9)15(17)18/h5-7H,3-4,8,13H2,1-2H3

InChI Key

QWNNBAMHRYARGE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)COC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.